Computed Lipophilicity (XLogP3) Shift of +0.8 Log Units Versus Diacetyl Alters Partitioning Behavior
1-Methoxybutane-2,3-dione exhibits a computed XLogP3 value of -0.5, compared to -1.3 for diacetyl (2,3-butanedione) [1][2]. This +0.8 log-unit increase indicates that the methoxy-substituted compound is approximately 6.3-fold more lipophilic than its parent α-diketone. Against 2,3-pentanedione (XLogP3 = 0.1), the target compound is 0.6 log units less lipophilic, placing it at an intermediate hydrophobicity between the two common flavor diketones [1][3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 |
| Comparator Or Baseline | Diacetyl: XLogP3 = -1.3; 2,3-Pentanedione: XLogP3 = 0.1 |
| Quantified Difference | Δ = +0.8 log units vs diacetyl (~6.3× more lipophilic); Δ = -0.6 log units vs 2,3-pentanedione (~4× less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20 / 2025.09.15) |
Why This Matters
A 0.8 log-unit lipophilicity difference directly impacts reversed-phase chromatographic retention, solvent extraction efficiency, and membrane permeability in biological assays—making simple one-to-one substitution unreliable without method re-validation.
- [1] PubChem. Compound Summary for CID 23349319: 1-Methoxybutane-2,3-dione, Computed Properties table (XLogP3 = -0.5). National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 650: Butanedione (diacetyl), Computed Properties table (XLogP3 = -1.3). National Center for Biotechnology Information. View Source
- [3] PubChem. Compound Summary for CID 11747: 2,3-Pentanedione, Computed Properties. XLogP3 = 0.1. National Center for Biotechnology Information. View Source
